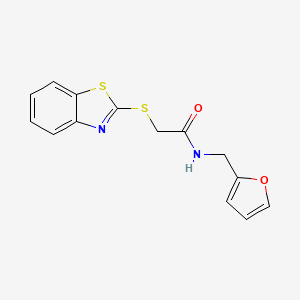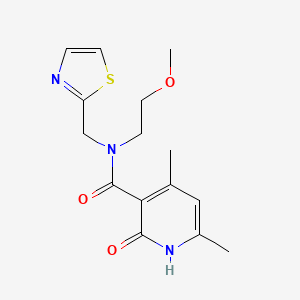![molecular formula C15H12N2OS B5563409 4-[(2-pyridinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5563409.png)
4-[(2-pyridinylthio)methyl]-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-[(2-pyridinylthio)methyl]-2(1H)-quinolinone is of significant interest in the field of organic chemistry due to its potential applications in the synthesis of functionalized heterocycles and its role in various chemical reactions. While direct studies on this exact compound are scarce, research on closely related quinolinone derivatives provides valuable insights into the synthesis methods, molecular structure, chemical reactions, and properties of such compounds.
Synthesis Analysis
The synthesis of quinolinone derivatives typically involves multi-component reactions, utilizing various catalysts and conditions to achieve the desired functionalization. For example, the three-component reaction of 4-hydroxy-1-methyl-2(1H)-quinolinone with aromatic aldehydes and ethyl cyanoacetate, in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in aqueous ethanol, results in the formation of pyranoquinoline derivatives in excellent yields (Asghari, Ramezani, & Mohseni, 2014).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is characterized by various spectroscopic techniques, including IR, NMR, and mass spectral data. For instance, Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide was synthesized and its structure established based on IR, 1H-NMR, 13C-NMR, and mass spectral data, showcasing the diverse structural possibilities within the quinolinone family (Afzal, Bawa, Kumar, & Tonk, 2012).
Chemical Reactions and Properties
Quinolinone derivatives engage in various chemical reactions, leading to a wide array of products depending on the reactants and conditions employed. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with 3-aryl-2-cyano-2-propenethioamides affords 3,3'-benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s, illustrating the compound's reactivity towards cyclization and formation of fused systems (Mekheimer, Mohamed, & Sadek, 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-[(2-pyridinylthio)methyl]-2(1H)-quinolinone is part of the quinolinone family, compounds known for their diverse applications in scientific research. The synthesis of quinolinone derivatives often involves multicomponent reactions and can be designed to enhance certain biological or physical properties. For instance, Asghari et al. (2014) describe a three-component reaction involving quinolinone, leading to the formation of pyranoquinoline derivatives, which were evaluated for antibacterial activity against various bacteria, showing moderate effectiveness (Asghari, Ramezani, & Mohseni, 2014). Similarly, the synthesis of quinazolinones and chromeno[d]pyrimidinones from aryl aldehydes and quinolinone derivatives under solvent-free conditions demonstrates the versatility of quinolinones in chemical synthesis (Abdolmohammadi & Karimpour, 2016).
Applications in Material Science
Quinolinone derivatives have also found applications in material science, particularly in the development of electroluminescent devices. The modification of quinolinol ligands, such as methylation, can significantly affect the photoluminescence and thermal properties of the compounds, as demonstrated by Sapochak et al. (2001) in their study on aluminum and gallium tris(8-quinolinolato) chelates (Sapochak et al., 2001).
Biological Activity and Pharmaceutical Research
Quinolinone derivatives are of significant interest in pharmaceutical research due to their potential therapeutic activities. For example, Venet, End, and Angibaud (2003) explored a quinolinone derivative, R115777, as a potent and selective inhibitor of farnesyl protein transferase, showing significant antitumor effects and highlighting the potential of quinolinones in cancer therapy (Venet, End, & Angibaud, 2003). Solomon and Lee (2011) further emphasized the role of quinoline and its analogs in anticancer activities, illustrating the broad spectrum of biological activities offered by these compounds (Solomon & Lee, 2011).
Environmental and Corrosion Studies
Quinolinones have also been investigated in the context of environmental science, particularly in the study of corrosion inhibition. Tazouti et al. (2016) synthesized quinoxalinone derivatives and evaluated their effectiveness in inhibiting mild steel corrosion in acidic media, revealing the potential of quinolinones in protecting metals from corrosion (Tazouti et al., 2016).
Eigenschaften
IUPAC Name |
4-(pyridin-2-ylsulfanylmethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14-9-11(10-19-15-7-3-4-8-16-15)12-5-1-2-6-13(12)17-14/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDHCEIHBRQESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(pyridin-2-ylthio)methyl]quinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)
![3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5563353.png)
![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5563359.png)


![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5563382.png)


![1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5563405.png)

![8-(5-acetyl-2-pyridinyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563413.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5563424.png)